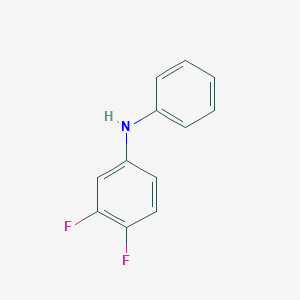
3,4-Difluorophenylphenylamine
描述
3,4-Difluorophenylphenylamine is a diphenylamine derivative featuring two phenyl groups attached to an amine nitrogen, with fluorine atoms substituted at the 3- and 4-positions of one phenyl ring. Fluorine’s strong electronegativity and small atomic radius enhance electronic stabilization, making it valuable in pharmaceuticals, agrochemicals, and high-performance polymers . For instance, diphenylamine analogs are studied for their bioactivity in oncology, with structural similarities to thyroid hormones like thyroxine .
属性
分子式 |
C12H9F2N |
|---|---|
分子量 |
205.20 g/mol |
IUPAC 名称 |
3,4-difluoro-N-phenylaniline |
InChI |
InChI=1S/C12H9F2N/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8,15H |
InChI 键 |
GQRMKUCJCDBNJE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=CC(=C(C=C2)F)F |
产品来源 |
United States |
相似化合物的比较
Structural and Electronic Properties
Table 1: Key Properties of 3,4-Difluorophenylphenylamine and Analogs
Key Observations :
- Electron-Withdrawing Effects : The 3,4-difluoro substitution in this compound enhances electron deficiency compared to unsubstituted diphenylamine, influencing reactivity in electrophilic aromatic substitution. This contrasts with 3-chloro-N-phenylphthalimide, where chlorine’s bulkier size may hinder polymerization efficiency despite similar electronic effects .
- Solubility: Fluorine’s hydrophobicity reduces water solubility compared to dopamine’s hydroxyl groups, which form hydrogen bonds. This makes this compound more suitable for non-polar solvents or lipid-based formulations .
- Thermal Stability : Fluorinated compounds generally exhibit higher thermal stability than chloro analogs due to stronger C-F bonds, suggesting advantages in high-temperature polymer applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


